molecular formula C15H12O4 B1674857 Liquiritigenin CAS No. 578-86-9

Liquiritigenin

Cat. No.: B1674857
CAS No.: 578-86-9
M. Wt: 256.25 g/mol
InChI Key: FURUXTVZLHCCNA-AWEZNQCLSA-N
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Chemical Reactions Analysis

Isomerization of Liquiritigenin

Isothis compound, a chalcone, is structurally related to this compound and is its isomeric precursor . Chalcone isomerase (CHI) facilitates the conversion of isothis compound to this compound . The interchange between isothis compound and this compound is influenced by pH and temperature, with cyclization to flavanones occurring at neutral and lower acidic pH, while a reversible reaction to chalcones happens at basic pH .

Complex Formation and Structural Characteristics

This compound can form crystalline compounds with other molecules. Two new crystalline compounds, named [LG·H2O](n1 ; LG = this compound) and [LQ·C2H5OH·H2O](n2 ; LQ = liquiritin), have been synthesized and structurally characterized . In the structure of 1 , this compound and water molecules are connected by hydrogen bonds . Thermogravimetric analysis of 1 shows a weight loss stage at 136 °C, which corresponds to the loss of water, leading to the decomposition of this compound at temperatures above 211 °C .

Metabolic Reactions

This compound undergoes biotransformation by gut microbiota and liver microsomes, resulting in various metabolites .

  • Gut Microbiota Metabolism Using LC-MS/MS and LC/MS n-IT-TOF techniques, three possible metabolites of this compound metabolized by the gut microbiota were identified: phloretic acid (M3), resorcinol (M4), and M5 . M5 is speculated to be davidigenin, which has antitumor activity .

  • Structural Analysis of Metabolite M5 The M5 metabolite is produced in the gut microbiota system. The MSn data of this compound shows a peak at 255.0678, and fragments with m/z values of 135.0900 and 119.1453 were obtained from the secondary fragments . It is speculated that M5 was formed by the cleavage of the C–O bonds and the C–C bonds of the parent compound .

Table 1: Fragment Characteristics of this compound and its Metabolites

SubstanceReactionTheoretical Molecular WeightMolecular FormulaFragment Characteristics
MS 1/[M-H] -
Gut microbiota systemThis compound256.0736C15H12O4
+2HM5258.0892C15H14O4

Table 2: Experimental and Theoretical Molecular Weights of this compound and its Metabolites

SubstanceExperimental Molecular WeightTheoretical Molecular WeightPredicted Molecular FormulaIon ModeDiff (ppm)
This compound255.0678256.0736C15H12O4[M-H] -5.93
Liver microsomes systemM1255.0670254.0579C15H10O4[M+H] +
M2273.0736272.0685C15H12O5[M+H] +
Gut microbiota systemM3165.0577166.0630C9H10O3[M-H] -
M4111.0429110.0368C6H6O2[M+H] +

Anti-inflammatory Reaction

This compound exhibits anti-inflammatory effects by inhibiting NF-κB activation in macrophages, which leads to the repression of I-κBα phosphorylation and degradation . It suppresses the production of pro-inflammatory cytokines and reduces inflammation in vivo .

Scientific Research Applications

Anti-Inflammatory Effects

Liquiritigenin exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research has shown that it can inhibit the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS). Notably, this compound suppresses the activation of nuclear factor kappa B (NF-κB), which plays a crucial role in inflammation.

Key Findings:

  • In vitro Studies: this compound reduced TNF-α, IL-1β, and IL-6 production in Raw264.7 cells treated with LPS .
  • In vivo Studies: It inhibited carrageenan-induced paw edema in rats, demonstrating its potential as an anti-inflammatory agent .

Anticancer Potential

Recent studies suggest that this compound may have preventive effects against breast cancer, particularly in high-risk postmenopausal women. The compound appears to downregulate pathways associated with protein biosynthesis and inhibit aromatase activity.

Key Findings:

  • Breast Cancer Prevention: A study indicated that this compound could prevent breast cancer by modulating estrogen receptor activity and reducing aromatase levels .
  • Mechanism of Action: RNA sequencing revealed that this compound significantly affected gene expression related to cancer progression in breast tissues .

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly concerning cognitive enhancement and protection against neurodegenerative diseases.

Key Findings:

  • Memory Enhancement: Studies on mice indicated that this compound could enhance learning and memory through its action on acetylcholinesterase inhibition and modulation of neurotrophic factors like brain-derived neurotrophic factor (BDNF) .
  • Protection Against Ischemia: In models of middle cerebral artery occlusion, this compound reduced brain damage by regulating apoptosis-related proteins .

Immunomodulatory Effects

This compound demonstrates immunomodulatory properties by affecting T cell activation and cytokine production.

Key Findings:

  • Anti-atopic Effects: Research showed that this compound could protect against atopic dermatitis by inhibiting T cell activation, suggesting its therapeutic potential for T cell-mediated disorders .
  • Cytokine Regulation: It was found to downregulate pro-inflammatory cytokines in animal models of chronic anxiety .

Data Table: Summary of this compound Applications

Application AreaKey FindingsReferences
Anti-inflammatoryInhibits iNOS and pro-inflammatory cytokines; reduces paw edema in rats
AnticancerPrevents breast cancer; modulates estrogen receptor activity
NeuroprotectiveEnhances memory; protects against ischemic brain injury
ImmunomodulatoryInhibits T cell activation; reduces cytokine levels

Case Studies

  • Case Study on Inflammation:
    • A study demonstrated that this compound significantly reduced inflammation markers in a rat model of acute inflammation induced by carrageenan. The results indicated a strong potential for developing this compound-based therapies for inflammatory diseases .
  • Case Study on Breast Cancer:
    • A clinical investigation into postmenopausal women at high risk for breast cancer found that daily administration of this compound led to significant downregulation of biomarkers associated with cancer progression, supporting its role as a preventive agent .
  • Case Study on Neuroprotection:
    • In an animal model of Alzheimer’s disease, treatment with this compound improved cognitive function and reduced neurodegeneration markers, highlighting its potential as a therapeutic agent for neurodegenerative conditions .

Biological Activity

Liquiritigenin, a chiral flavonoid predominantly found in licorice, has garnered significant attention due to its diverse biological activities. This article explores the pharmacological properties of this compound, including its anticancer, anti-inflammatory, antioxidant, and antidiabetic effects, supported by various studies and data.

This compound is a flavonoid that exhibits a range of biological activities. Its metabolism involves biotransformation by gut microbiota and liver microsomes, leading to the formation of various metabolites that may enhance its pharmacological effects. Studies have shown that this compound can be metabolized into compounds such as M3 and M4 when incubated with rat intestinal flora, indicating a complex metabolic pathway that could influence its efficacy in vivo .

Pharmacological Activities

1. Anticancer Activity
this compound has demonstrated promising anticancer properties across various studies. It inhibits cancer cell proliferation and induces apoptosis in several cancer types, including colon cancer. A study reported that racemic this compound exhibited dose-dependent inhibition of alpha-amylase, a key enzyme involved in carbohydrate metabolism, which is often dysregulated in cancer .

2. Anti-inflammatory Effects
The compound has been shown to suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-α. In animal models of chronic anxiety, this compound treatment resulted in decreased levels of these inflammatory markers, suggesting its potential role in managing inflammatory conditions .

3. Antioxidant Properties
this compound exhibits strong antioxidant activity, which contributes to its protective effects against oxidative stress-related damage. This activity is crucial for preventing cellular damage and maintaining overall health .

4. Antidiabetic Effects
Research indicates that this compound can inhibit alpha-glucosidase and alpha-amylase activities, which are critical enzymes in carbohydrate digestion. This inhibition can lead to lower blood sugar levels post-meal, making it a potential therapeutic agent for diabetes management .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Study on Anticancer Properties : A detailed pharmacological characterization revealed that this compound inhibits cyclooxygenase (COX) enzymes, contributing to its anti-inflammatory and anticancer effects. The study utilized various in vitro assays to demonstrate these properties .
  • Neuroprotective Effects : this compound has shown significant efficacy in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's interaction with other phytochemicals enhances its bioavailability and therapeutic potential .
  • Metabolic Studies : In vivo studies indicated that this compound undergoes rapid glucuronidation and is distributed widely in tissues, suggesting efficient absorption and metabolism .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReferences
AnticancerInhibits cell proliferation; induces apoptosis ,
Anti-inflammatorySuppresses cytokine production
AntioxidantReduces oxidative stress
AntidiabeticInhibits alpha-glucosidase/amylase ,

Q & A

Q. Basic Research: What methodologies are effective for enhancing the aqueous solubility of liquiritigenin in experimental settings?

Methodological Answer:
this compound’s low solubility can be addressed using solid dispersion techniques. A validated approach involves solvent evaporation with polyvinylpyrrolidone K30 (PVP K30) and mesoporous silica. The optimal ratio (e.g., 1:8 this compound:PVP K30) maximizes solubilization, followed by characterization via differential scanning calorimetry (DSC), X-ray diffraction (XRD), and infrared spectroscopy (IR) to confirm amorphous dispersion . This method increased cumulative dissolution to >95% within 60 minutes in vitro and improved relative bioavailability 7.08-fold in rats .

Q. Basic Research: How do pharmacokinetic parameters of this compound vary across animal models, and what implications do these differences hold?

Methodological Answer:
Pharmacokinetic studies in mice, rats, rabbits, and dogs reveal dose-proportional AUC(0-t) values for this compound and its glucuronide metabolites after intravenous administration. Key parameters (clearance [CL], volume of distribution [Vss]) scale with species body weight (W) via allometric equations:

  • CL (L/h) = 3.29 × W<sup>0.723</sup>
  • Vss (L) = 0.340 × W<sup>0.882</sup>
    These relationships enable interspecies extrapolation using apolysichron (Dedrick plots) to predict human pharmacokinetics, aiding clinical trial design .

Q. Advanced Research: What molecular mechanisms underlie this compound’s inhibition of NF-κB in inflammatory responses?

Methodological Answer:
this compound suppresses NF-κB activation by downregulating inducible nitric oxide synthase (iNOS) transcription. In RAW 264.7 macrophages, it inhibits LPS-induced iNOS mRNA expression (confirmed via RT-PCR) and promoter activity (luciferase assays) at 3–30 μM. Western blotting shows reduced iNOS protein levels, linked to NF-κB pathway modulation . Experimental design should include cell viability assays (e.g., MTT) to exclude cytotoxicity and controls for LPS specificity .

Q. Advanced Research: How can interspecies scaling models address challenges in translating this compound’s preclinical pharmacokinetics to humans?

Methodological Answer:
Apolysichron scaling integrates time-adjusted plasma concentration profiles from multiple species (mice, rats, rabbits, dogs) using Dedrick plots. By normalizing time and concentration axes (e.g., time/body weight<sup>0.25</sup>, concentration × body weight<sup>0.75</sup>), overlapping profiles validate scaling accuracy. This approach predicts human pharmacokinetics, guiding dose selection for first-in-human trials . Critical considerations include linear pharmacokinetics in tested species and adherence to allometric principles .

Q. Data Analysis: How should researchers resolve discrepancies between in vitro neuroprotective effects of this compound and its in vivo applicability?

Methodological Answer:
Discrepancies often arise from poor bioavailability. To reconcile findings:

  • In vitro : Use primary hippocampal neurons to assess Aβ-induced neurotoxicity (e.g., cell viability assays) and confirm ERβ-mediated neuroprotection .
  • In vivo : Address solubility limitations via formulations (e.g., solid dispersions ) and validate brain penetration using pharmacokinetic studies with cerebrospinal fluid sampling.
    Future studies should integrate in vitro mechanistic data (e.g., genomic/non-genomic signaling pathways) with in vivo pharmacodynamic endpoints .

Q. Experimental Design: What critical steps ensure reproducibility in this compound’s anti-inflammatory assays?

Methodological Answer:

  • Cell Line Validation : Use authenticated RAW 264.7 cells with mycoplasma testing.
  • Dose Selection : Pre-screen non-cytotoxic concentrations (e.g., ≤30 μM) via MTT assays .
  • Controls : Include LPS-only (positive control) and vehicle-only (negative control) groups.
  • Data Triangulation : Combine Western blotting (protein), RT-PCR (mRNA), and luciferase assays (promoter activity) to confirm NF-κB/iNOS inhibition .
  • Reporting : Document batch-specific details (e.g., this compound purity ≥97% via HPLC) and solvent preparation protocols .

Research Gaps: What unanswered questions warrant further investigation into this compound’s therapeutic potential?

Methodological Answer:

  • Mechanistic Depth : Elucidate ERβ-dependent vs. ERβ-independent signaling in neuroprotection using ER knockout models .
  • Formulation Optimization : Compare bioavailability of solid dispersions, nanocrystals, and lipid-based carriers .
  • Clinical Translation : Validate allometric scaling predictions in human Phase I trials, emphasizing safety thresholds (e.g., NOAEL from preclinical toxicology) .

Q. Method Validation: How can researchers ensure analytical rigor when quantifying this compound in biological matrices?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 280 nm) or LC-MS/MS for enhanced sensitivity .
  • Validation Parameters : Assess linearity (1–100 μg/mL), precision (intra-day/inter-day CV ≤15%), and recovery (>90%) per ICH guidelines.
  • Sample Preparation : Employ protein precipitation (acetonitrile) or solid-phase extraction to minimize matrix effects .

Properties

IUPAC Name

(2S)-7-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-7,14,16-17H,8H2/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURUXTVZLHCCNA-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90206493
Record name Liquiritigenin
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Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Liquiritigenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029519
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

MF101 promoted ERbeta, but not ERalpha, activation of an estrogen response element (ERE) upstream of the luciferase reporter gene. MF101 also selectively regulates transcription of endogenous genes through ERbeta. The ERbeta-selectivity was not due to differential binding, since MF101 binds equally to ERalpha and ERbeta. Fluorescence resonance energy transfer and protease digestion studies showed that MF101 produces a different conformation in ERalpha from ERbeta, when compared with the conformations produced by estradiol. The specific conformational change induced by MF101 allows ERbeta to bind to an ERE and recruit coregulatory proteins that are required for gene activation. MF101 did not activate the ERalpha-regulated proliferative genes, c-myc and cyclin D1, or stimulate MCF-7 breast cancer cell proliferation or tumor formation in a mouse xenograft model.
Record name MF101
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CAS No.

578-86-9
Record name Liquiritigenin
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Record name Liquiritigenin
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Record name 5-deoxyflavanone
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Record name Liquiritigenin
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Record name LIQUIRITIGENIN
Source FDA Global Substance Registration System (GSRS)
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Record name Liquiritigenin
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URL http://www.hmdb.ca/metabolites/HMDB0029519
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

203 - 205 °C
Record name Liquiritigenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029519
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]valine
N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]valine
Liquiritigenin
N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]valine
Liquiritigenin
N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]valine
Liquiritigenin
N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]valine
Liquiritigenin
N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]valine
N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]valine
Liquiritigenin
N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]valine
Liquiritigenin

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